An In-depth Technical Guide to N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide (CAS 392305-35-0)
An In-depth Technical Guide to N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide (CAS 392305-35-0)
This guide provides a comprehensive technical overview of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide, a compound of interest for researchers and professionals in drug development. Drawing from established principles in medicinal chemistry and organic synthesis, this document outlines the core properties, a proposed synthetic route, and potential avenues for biological evaluation.
Core Molecular Attributes
N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide is a synthetic organic compound belonging to the sulfonamide class. Its structure incorporates a benzophenone moiety, a halogenated phenyl ring, and a butane-1-sulfonamide group. These features suggest potential for diverse chemical interactions and biological activities.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 392305-35-0 | [1][2] |
| Molecular Formula | C₁₇H₁₈ClNO₃S | [1][2] |
| Molecular Weight | 351.85 g/mol | [1][2] |
| IUPAC Name | N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide | [1] |
| Physical Form | White to yellow solid | Vendor Data |
| LogP (Predicted) | 5.27 | [1] |
| pKa (Predicted) | 6.97 ± 0.10 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 7 | [2] |
Structural Representation
The chemical structure of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide is fundamental to understanding its potential interactions.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on similar documented syntheses. [3]
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in anhydrous pyridine (10-20 mL).
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Reagent Addition: To the stirred solution, add butane-1-sulfonyl chloride (1.1 eq) dropwise at room temperature. The addition should be performed carefully to control any exothermic reaction.
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Reaction Progression: After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to 50-60 °C to ensure completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by vacuum filtration.
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Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Analytical Characterization
To confirm the identity and purity of the synthesized N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide, a comprehensive analytical characterization is essential.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR is expected to show characteristic signals for the aromatic protons of the benzoyl and chlorophenyl rings, the protons of the butane chain, and a singlet for the N-H proton of the sulfonamide group.
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¹³C NMR will provide signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the benzophenone moiety. [4]* Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the sulfonamide, the C=O stretching of the ketone, and the S=O stretching of the sulfonyl group. [4]* Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. [4]
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Purity Assessment
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High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound. A suitable method would involve a C18 column with a gradient elution of acetonitrile and water.
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Elemental Analysis: Combustion analysis should be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should be in close agreement with the calculated values for the molecular formula C₁₇H₁₈ClNO₃S.
Potential Biological and Pharmacological Significance
The sulfonamide functional group is a well-established pharmacophore present in a wide range of therapeutic agents, including antibacterial, and anti-inflammatory drugs. [5]The presence of the benzophenone scaffold, also found in various biologically active molecules, further suggests that N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide could exhibit interesting pharmacological properties.
Postulated Mechanism of Action
Based on the general mechanism of sulfonamide drugs, one could hypothesize that this compound may act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. [6]This inhibition would disrupt the bacterial metabolic pathway, leading to a bacteriostatic effect.
Proposed In Vitro Biological Evaluation
To investigate the potential biological activities of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide, a series of in vitro assays are recommended.
A standard protocol to assess the antibacterial efficacy of the compound. [7]
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Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be selected.
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Broth Microdilution Method:
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Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
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Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
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Inoculate each well with a standardized bacterial suspension.
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Incubate the plates at 37 °C for 18-24 hours.
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Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide is not widely available, general precautions for handling sulfonamide derivatives should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide presents an interesting scaffold for further investigation in drug discovery. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and a framework for its analytical and biological characterization. The proposed protocols, grounded in established scientific principles, offer a clear path for researchers to synthesize and evaluate this compound, potentially uncovering novel therapeutic applications.
References
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Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Available at: [Link]
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butane-1-sulfonamide | CAS#:3144-04-5 | Chemsrc. Chemsrc.com. Available at: [Link]
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The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. Available at: [Link]
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Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Available at: [Link]
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Available at: [Link]
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(PDF) Synthesis of N-(Un)Substituted-N-(2-Methoxyphenyl/Phenyl)-4- Chlorobenzenesulfonamides as Potent Antibacterial Derivatives. ResearchGate. Available at: [Link]
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Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. ResearchGate. Available at: [Link]
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(PDF) Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. ResearchGate. Available at: [Link]
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Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. ScienceDirect. Available at: [Link]
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N-(2-benzoyl-4-chlorophenyl)-2-methylpropanamide | C17H16ClNO2 | CID 769984. PubChem. Available at: [Link]
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N-(2-benzoyl-4-chlorophenyl)methanesulfonamide (C14H12ClNO3S). PubChemLite. Available at: [Link]
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Compound N-(2-benzoyl-4-chlorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide. EMBL-EBI. Available at: [Link]
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Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646. PubChem. Available at: [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]
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